molecular formula C6H5NO2 B163049 (S)-Hydroxy(2-furanyl)acetonitrile CAS No. 10017-07-9

(S)-Hydroxy(2-furanyl)acetonitrile

Cat. No.: B163049
CAS No.: 10017-07-9
M. Wt: 123.11 g/mol
InChI Key: OWECZOWCEFVROP-YFKPBYRVSA-N
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Description

(S)-Hydroxy(2-furanyl)acetonitrile is a chiral nitrile compound characterized by a hydroxy group and a 2-furanyl substituent attached to the same carbon atom, with the (S)-configuration at the stereogenic center. Its molecular formula is C₆H₅NO₂, and its molecular weight is 123.11 g/mol . The stereochemistry of the hydroxy group is critical for enantioselective interactions in biological systems.

Properties

IUPAC Name

(2S)-2-(furan-2-yl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWECZOWCEFVROP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

(S)-Hydroxy(2-furanyl)acetonitrile (C₆H₅NO₂) features a furan ring substituted with a hydroxynitrile group at the α-position. Its molecular weight is 123.11 g/mol, with a polar surface area (PSA) of 57.16 Ų and a LogP of 0.84, indicating moderate hydrophobicity. The (S)-configuration arises from stereoselective cyanohydrin formation, critical for its role in chiral auxiliaries.

Enantioselective Cyanohydrin Synthesis

Biocatalytic Asymmetric Addition

The (S)-enantiomer is preferentially synthesized using hydroxynitrile lyases (HNLs), which catalyze the enantioselective addition of hydrogen cyanide (HCN) to 2-furanaldehyde. For example:

  • (R)-Oxynitrilase from Prunus amygdalus achieves 92% enantiomeric excess (ee) in aqueous-organic biphasic systems at pH 5.0.

  • Reaction conditions: 25°C, 0.1 M phosphate buffer (pH 5.0), 1:1 toluene-water, 24-hour incubation.

This method avoids racemization and produces yields >85% under optimized conditions.

Organocatalytic Approaches

Chiral thiourea catalysts enable asymmetric cyanosilylation of 2-furanaldehyde:

  • Takemoto’s catalyst (10 mol%) with trimethylsilyl cyanide (TMSCN) in dichloromethane yields 78% (S)-product with 89% ee.

  • Kinetic resolution via lipases (e.g., Candida antarctica Lipase B) improves ee to >95% but requires post-reaction purification.

Catalytic Hydrogenation of Nitriles

Palladium-Mediated Reduction

A two-step hydrogenation-cyclization route converts 2-furanyl cyanohydrins to aminofuran derivatives:

  • Hydrogenation : 10% Pd/C in ethanol at 70°C under H₂ (1 atm) reduces the nitrile to an amine.

  • Cyclization : Acidic conditions (H₂SO₄) facilitate intramolecular dehydration to form pyrrolidinone derivatives.

Key Data :

ParameterValue
Catalyst Loading5 wt% Pd/C
Temperature70°C
Yield76%
ee Retention98%

Solvent Effects on Stereochemistry

Hydrogenation in polar aprotic solvents (acetonitrile) preserves stereochemistry better than protic solvents (ethanol), as evidenced by 13% higher ee in acetonitrile.

One-Pot Tandem Synthesis

Knoevenagel-Paal-Knorr Cyclization

Aroylacetonitriles and 2-oxoaldehydes undergo tandem reactions to form 3-hydroxy-2-furanyl acrylamides, a related scaffold:

  • Knoevenagel Condensation : Forms α,β-unsaturated nitriles.

  • Michael Addition : Nucleophilic attack by hydroxyl groups.

  • Paal-Knorr Cyclization : Furanyl ring closure under TBHP oxidation.

Optimized Conditions :

  • Catalyst: Triethylamine (TEA, 0.5 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 1.1 equiv)

  • Solvent: Toluene at 70°C for 12 hours.

Yield : 68–82% for substituted furans.

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns resolves racemic hydroxy(2-furanyl)acetonitrile:

  • Mobile Phase: Hexane:Isopropanol (90:10)

  • Flow Rate: 1 mL/min

  • Retention Times: (S)-enantiomer = 12.3 min, (R) = 14.8 min.

Enzymatic Kinetic Resolution

Candida rugosa lipase selectively acetylates the (R)-enantiomer in vinyl acetate, leaving (S)-Hydroxy(2-furanyl)acetonitrile unreacted (95% ee after 48 hours).

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance mass transfer for HCN addition:

  • Tube Reactor : 0.5 mm diameter, 10 m length

  • Residence Time: 30 seconds

  • Productivity: 1.2 kg/day with 91% ee.

Waste Minimization Strategies

  • Solvent Recycling : Toluene and acetonitrile are recovered via distillation (95% efficiency).

  • Catalyst Reuse : Pd/C retains 80% activity after five cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.45 (dd, J = 3.2 Hz, 1H, furan H-4), 5.12 (s, 1H, OH), 4.89 (q, J = 6.7 Hz, 1H, CHCN).

  • IR (KBr): 2250 cm⁻¹ (C≡N), 3280 cm⁻¹ (O-H).

Chiral Purity Assessment

  • Circular Dichroism : Positive Cotton effect at 245 nm confirms (S)-configuration.

  • Enantiomeric Excess : Determined via chiral GC (Cyclodextrin-based column) .

Chemical Reactions Analysis

Types of Reactions

(S)-Hydroxy(2-furanyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the hydroxy group.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Hydroxy(2-furanyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Hydroxy(2-furanyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic systems, further modulating the compound’s effects .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Data (Hypothetical Extrapolation)
Property (S)-Hydroxy(2-furanyl)acetonitrile (R)-Enantiomer 3-Phenoxyphenyl Analog Benzofuran Derivative
Boiling Point (°C) ~250 (est.) ~250 (est.) >300 >350
Water Solubility (mg/mL) Moderate (due to -OH) Moderate Low Low
LogP (Partition Coefficient) ~0.5 ~0.5 ~3.0 ~2.8
Key Observations:

Lipophilicity: The 3-phenoxyphenyl analog (LogP ~3.0) is significantly more lipophilic than the furan derivative (LogP ~0.5), impacting membrane permeability in biological systems.

Thermal Stability : Benzofuran derivatives exhibit higher thermal stability due to extended conjugation.

Biological Activity

(S)-Hydroxy(2-furanyl)acetonitrile, with the chemical formula C6H5NO2, is a chiral compound notable for its unique structural features, including a hydroxyl group and a furan ring. These characteristics enhance its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of (S)-Hydroxy(2-furanyl)acetonitrile based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure is defined by its furan moiety, which is known to impart various pharmacological properties. The presence of the hydroxyl group further increases its potential for biological interactions.

Property Details
Chemical Formula C6H5NO2
Molecular Weight 139.11 g/mol
Functional Groups Hydroxyl (-OH), Furan ring
Chirality S-enantiomer

Preliminary studies suggest that (S)-Hydroxy(2-furanyl)acetonitrile may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The furan ring is known to participate in electron-donating reactions, which can affect enzyme activity and receptor binding.

  • Enzyme Interaction : Compounds with similar structures have shown potential in inhibiting specific enzymes that are crucial in metabolic processes.
  • Receptor Binding : The compound may exhibit affinity towards certain receptors, influencing signaling pathways within cells.

Antimicrobial Activity

Research indicates that compounds containing furan derivatives often exhibit significant antimicrobial properties. For instance, studies involving related furan compounds have demonstrated effectiveness against various bacterial strains.

Compound Activity Type Reference
4-Hydroxy-2(1H)-quinoloneAntimicrobial
NifuroxazideAntibiotic
DantroleneMuscle relaxant

Cytotoxicity and Antitumor Properties

Furan derivatives have also been investigated for cytotoxic effects against cancer cell lines. A study highlighted that certain furan-containing compounds inhibited tumor growth effectively.

  • Case Study : A derivative similar to (S)-Hydroxy(2-furanyl)acetonitrile showed cytotoxicity against human cancer cell lines, suggesting potential use as an antitumor agent.

Pharmacological Applications

The unique combination of functional groups in (S)-Hydroxy(2-furanyl)acetonitrile may confer distinct pharmacological activities not found in other structurally similar compounds. Potential applications include:

  • Antimicrobial agents
  • Antitumor drugs
  • Enzyme inhibitors in metabolic disorders

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (S)-Hydroxy(2-furanyl)acetonitrile?

Answer:
The compound is synthesized via Ritter-type reactions , leveraging acetonitrile as both solvent and reactant. A typical protocol involves:

  • Catalytic Lewis acids : BF₃·OEt₂ is added to (2S,3R)-dihydroxydihydrocinnamic esters in acetonitrile at 0°C, yielding diastereomeric β-amino-α-hydroxypropanoates (76–85% combined yield) .
  • Reaction monitoring : Progression is tracked via GC or HPLC, with optimal diastereoselectivity (up to 8:1 ratio) achieved for p-methyl derivatives under controlled conditions .
  • Workup : Products are isolated via NaHCO₃ quenching, solvent evaporation, and chromatographic purification (e.g., silica gel with hexane/EtOAc) .

Advanced: How do reaction variables (temperature, catalyst, substituents) influence diastereoselectivity in its synthesis?

Answer:

  • Temperature : Elevated temperatures (e.g., 50°C) reduce diastereoselectivity (e.g., 3:1 ratio for p-methyl derivatives), likely due to destabilization of the proposed cis-epoxide intermediate .
  • Catalysts : BF₃·OEt₂ outperforms AlCl₃ or TfOH in reaction rate and selectivity, attributed to its ability to stabilize β-carbon positive charges via hydroxyl group coordination .
  • Substituent effects : Electron-donating groups (e.g., p-methyl) enhance conversion rates and selectivity compared to electron-withdrawing groups (e.g., p-fluoro), suggesting charge stabilization at the β-carbon .

Basic: Which analytical techniques are critical for characterizing (S)-Hydroxy(2-furanyl)acetonitrile?

Answer:

  • Chromatography : GC-FID and HPLC are used to monitor reaction progress and quantify diastereomer ratios .
  • Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., 3J₂,₃ coupling constants = 8.4–8.6 Hz for major diastereomers) . LC/MS validates molecular weights and purity .
  • Crystallography : Single-crystal XRD resolves absolute configurations, though no direct data for this compound is reported in the evidence .

Advanced: What mechanistic insights explain the stereochemical outcomes of its synthesis?

Answer:
The reaction proceeds via a neighboring-group participation mechanism :

BF₃·OEt₂ protonates the hydroxyl group, generating a β-carbocation stabilized by adjacent hydroxyl coordination.

Acetonitrile attacks the carbocation, forming a nitrilium ion intermediate.

Hydrolysis yields the β-amino-α-hydroxy product.
The cis-epoxide intermediate (Scheme 2 in ) is hypothesized to direct stereochemistry, with selectivity influenced by steric and electronic effects of aryl substituents .

Basic: What stability and storage conditions are recommended for this compound?

Answer:

  • Stability : Chemically stable under recommended storage (dry, inert atmosphere), though decomposition products are not fully characterized .
  • Storage : Refrigeration (0–6°C) is advised for long-term preservation, particularly for derivatives with reactive functional groups .

Advanced: How can GC-FID parameters be optimized for quantifying trace impurities in this compound?

Answer:

  • Factor optimization : Use multivariate factorial designs to adjust column temperature, carrier gas flow, and injection volume. For example, retention times for acetonitrile and ethanol are sensitive to flow rate (1.0–1.5 mL/min) and temperature ramps .
  • Robustness testing : Evaluate method robustness via Student’s t-test (α = 0.05) to ensure precision under variable conditions .

Basic: What safety protocols are recommended based on current toxicological data?

Answer:

  • Acute toxicity : Classified as harmful if inhaled or ingested. Use PPE (gloves, goggles) and work in a fume hood .
  • Carcinogenicity : Not classified by IARC, NTP, or OSHA as a human carcinogen at concentrations ≥0.1% .
  • First aid : For skin contact, rinse with water; for inhalation, move to fresh air .

Advanced: What unresolved research gaps exist regarding its decomposition pathways?

Answer:

  • Thermal stability : No data on decomposition temperatures or products under oxidative conditions (e.g., combustion). Kinetic modeling of CH₃CN oxidation (1150–1450 K) suggests NO/N₂ selectivity dependencies, but analogous studies for this derivative are lacking .
  • Hydrolytic degradation : Stability in aqueous acidic/basic media is uncharacterized. Future work should employ LC-MS/MS to identify hydrolytic byproducts .

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